Tetrapeptide Recognition Sequence Specificity: LEED (Z-Leed-fmk) vs. LEHD (Z-LEHD-fmk) vs. DEVD (Z-DEVD-fmk)
The primary differentiation between Z-Leed-fmk and its closest FMK analogs resides in the tetrapeptide recognition sequence, which determines target caspase isoform engagement. Z-Leed-fmk employs the LEED (Leu-Glu-Glu-Asp) sequence, which mimics the natural cleavage site at residues 286-289 of caspase-13 and serves as the recognition motif for caspase-4 [1]. This sequence profile differs fundamentally from Z-LEHD-fmk (LEHD sequence, caspase-9 selective) and Z-DEVD-fmk (DEVD sequence, caspase-3 selective). The LEED motif is recognized by bovine caspase-13 and its human ortholog caspase-4, whereas the LEHD motif selectively engages caspase-9 in the intrinsic apoptosis pathway, and DEVD preferentially binds executioner caspase-3 . Direct comparative IC₅₀ values for Z-Leed-fmk against a standardized caspase panel are not available in the current peer-reviewed literature .
| Evidence Dimension | Tetrapeptide recognition sequence and corresponding primary caspase target |
|---|---|
| Target Compound Data | LEED (Leu-Glu-Glu-Asp); caspase-13 and caspase-4 |
| Comparator Or Baseline | Z-LEHD-fmk: LEHD sequence, caspase-9; Z-DEVD-fmk: DEVD sequence, caspase-3 |
| Quantified Difference | Not available — comparative IC₅₀ data absent |
| Conditions | Sequence specificity inferred from substrate cleavage studies and caspase nomenclature; no head-to-head inhibition data available |
Why This Matters
Procurement decisions must prioritize the tetrapeptide sequence because it dictates which apoptotic or inflammatory pathway is interrogated, irrespective of potency; substituting Z-Leed-fmk with a different Z-FMK inhibitor will alter the biological target entirely.
- [1] COPE Knowledge Base. LEED Entry. Available online at: http://copewithcytokines.de/cope.cgi?key=LEED (Last modified March 2017; Accessed April 2026). View Source
